

Pathogenesis of Exserohilum in Plant Hosts: A Technical Guide

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Abstract

The fungal genus *Exserohilum* comprises significant plant pathogens, most notably *Exserohilum turcicum*, the causal agent of Northern Corn Leaf Blight (NCLB) in maize and sorghum, and *Exserohilum rostratum*, a pathogen with a broad host range that includes various grasses and has emerged as a cross-kingdom pathogen affecting humans.[1][2] This technical guide provides an in-depth examination of the pathogenic mechanisms employed by *Exserohilum* species to infect and colonize plant hosts. It covers the infection cycle, from spore germination to lesion development, and delves into the molecular interplay between fungal effectors and host defense signaling pathways. Detailed experimental protocols for studying *Exserohilum* pathogenesis and quantitative data on disease severity and pathogen virulence are presented to facilitate further research and the development of novel control strategies.

Introduction to Exserohilum Pathogenesis

Exserohilum species are ascomycete fungi characterized by the production of large, multi-septate conidia.[3] The primary mode of infection is through these airborne or splash-dispersed conidia, which land on the leaf surface of a susceptible host.[4][5] The infection process is highly dependent on environmental conditions, with moderate temperatures (18-27°C or 64-81°F) and high humidity or prolonged periods of leaf wetness (at least 6-18 hours) being crucial for successful disease establishment.[5][6][7]

E. turcicum, the most economically significant species, exhibits a hemibiotrophic lifestyle.^[8] It begins with a biotrophic phase, where the fungus obtains nutrients from living host cells, followed by a necrotrophic phase, characterized by the killing of host tissue and the appearance of characteristic necrotic lesions.^{[2][8]} These lesions, often described as "cigar-shaped" in maize, can be 1 to 7 inches long and lead to significant reductions in photosynthetic area, resulting in substantial yield losses, which can exceed 50% in severe infections before silking.^{[5][7][9]} The fungus overwinters in crop residue on the soil surface, serving as the primary inoculum for the next growing season.^{[4][5]}

E. rostratum is recognized as a versatile pathogen, causing leaf spots, crown rot, and root rot in a wide range of grasses.^{[1][10]} Its ability to jump kingdoms and cause disease in humans highlights its adaptability and pathogenic potential.^{[2][11]}

Quantitative Data on Exserohilum Pathogenesis

The severity of disease caused by *Exserohilum* can be quantified through various metrics, including disease rating scales, pathogen race frequencies, and molecular quantification of fungal biomass.

Table 1: Disease Severity Rating Scales for *Exserohilum turcicum* (Northern Corn Leaf Blight)

Rating Scale	Description of Symptoms	Reference
1-5 Scale	1: No visible symptoms	[12]
2: 1-10% leaf area covered with brownish chlorosis	[12]	
3: 11-25% leaf area covered with brownish lesions	[12]	
4: 26-50% leaf area covered with brownish lesions	[12]	
5: >50% leaf area covered with brownish lesions	[12]	
0-5 Scale	0: No symptoms	[13]
1-2: Resistant reaction	[1]	
3: Moderately susceptible	[1]	
4-5: Susceptible to highly susceptible reaction, lesions merged	[1][13]	
1-9 Scale	1: Very slight infection (<10%)	[4]
2: Slight infection, a few scattered lesions on two lower leaves (10.1-20%)	[4]	
3: Light infection, moderate number of lesions on four lower leaves (20.1-30%)	[4]	
and so on, up to 9 for severe infection.	[4][14]	

Table 2: Virulence Frequency of Exserohilum turcicum Races in Bihar, India

Race	Frequency (%)	Virulence against Maize Resistance Gene(s)	Reference
Race 0	24.4	Avirulent to all Ht genes	[15]
Race 1	22.2	Virulent to Ht1	[15]
Race 3	26.6	Virulent to Ht3	[15]
Race 23N	13.3	Virulent to Ht2 and HtN	[15]
Race 123N	13.3	Virulent to Ht1, Ht2, and Ht3	[15]

Table 3: Quantitative PCR (qPCR) Data for *E. turcicum* Biomass in Infected Maize and Sorghum

Host Plant	Symptom Type	Mean Fungal DNA (ng / 100 ng total DNA)	Reference
Sorghum	Chlorotic Flecks	~0.02	[16]
Sorghum	Necrotic Lesions	~0.12	[16]
Maize	Chlorotic Flecks	~0.01	[16]
Maize	Necrotic Lesions	~0.08	[16]

Molecular Mechanisms of Pathogenesis

The infection process of *Exserohilum* is a complex interplay of fungal virulence factors and host defense responses.

Infection Process

The pathogenesis begins with the germination of a conidium on the leaf surface. The germ tube differentiates into a specialized infection structure called an appressorium.[\[9\]](#) This

appressorium generates significant turgor pressure, enabling a penetration peg to directly breach the host cuticle and epidermal cell wall.[9] Histopathological studies show that *E. rostratum* can form appressoria within 24 hours and penetrate either through stomata or directly into epidermal cells.[10][17] Once inside the host, the fungus establishes a biotrophic relationship, initially colonizing xylem vessels, which corresponds to the appearance of light, chlorotic flecks on the leaf.[8] In susceptible hosts, the fungus proliferates rapidly from the xylem into the surrounding mesophyll cells, leading to widespread necrosis and the formation of characteristic lesions.[8] This switch from biotrophy to necrotrophy is a hallmark of hemibiotrophic pathogens and is associated with a significant increase in fungal biomass.[2]

Fungal Effectors and Toxins

During colonization, *Exserohilum* secretes a suite of effector proteins and secondary metabolites to manipulate host defenses and facilitate infection.

- **Effector Proteins:** These small, secreted proteins can suppress host immune responses (PAMP-triggered immunity or PTI).[2] Known effectors in *E. turcicum* include Ecp6 and proteins similar to the SIX (Secreted In Xylem) effectors found in *Fusarium oxysporum*, such as SIX13-like and SIX5-like.[2] The expression of these effectors often peaks during the biotrophic phase of infection.[2] Some effectors, however, can be recognized by host resistance (R) proteins, leading to a robust defense response known as effector-triggered immunity (ETI).[2][18] For example, the *E. turcicum* effector AVRHt1 is putatively recognized by the maize Ht1 resistance protein.[2] A recently identified effector, EtEC81, has been shown to interact with the maize protein ZmEIP1 to reprogram pre-mRNA alternative splicing, thereby modulating the host immune response.[9][19]
- **Toxins:** *E. turcicum* produces a non-specific polyketide toxin called monocerin.[8][20][21] This toxin is phytotoxic and contributes to the necrosis of host tissue during the later stages of infection.[8][22]

Plant Defense Signaling Pathways

Plants have evolved a sophisticated immune system to combat pathogens like *Exserohilum*. Upon recognition of the pathogen, a complex signaling network is activated.

- **PAMP-Triggered Immunity (PTI):** The initial layer of defense is triggered by the recognition of conserved pathogen-associated molecular patterns (PAMPs). This leads to the activation of

signaling cascades.

- **Effector-Triggered Immunity (ETI):** A more specific and robust defense response is initiated when plant R proteins recognize specific fungal effectors. This often results in a hypersensitive response (HR), a form of localized programmed cell death to restrict pathogen spread.
- **Hormonal Signaling:** Several plant hormones play critical roles in orchestrating the defense response against *Exserohilum*. Transcriptomic studies in maize have revealed the involvement of salicylic acid (SA), jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA) signaling pathways.^{[6][8]} The expression of transcription factors from the MYB, ERF, NAC, bZIP, bHLH, and WRKY families is induced upon infection, which in turn regulates downstream defense genes.^[6] For instance, the transcription factor ZmERF061 is induced by *E. turcicum*, SA, and methyl jasmonate (MeJA), and it is required for resistance, partly by regulating the expression of pathogenesis-related (PR) genes like ZmPR10.1 and ZmPR10.2.^{[8][23]} ZmERF061 also interacts with the MAP kinase ZmMPK6-1, integrating signals within the defense network.^{[8][23]}

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of *Exserohilum* pathogenesis.

Pathogen Isolation and Culture

- **Sample Collection:** Collect maize or other host plant leaves showing typical symptoms of *Exserohilum* infection.
- **Surface Sterilization:** Cut small pieces (approx. 5x5 mm) from the leading edge of the lesions. Surface sterilize the tissue by immersing in 0.5-1% sodium hypochlorite solution for 1-3 minutes, followed by three rinses in sterile distilled water.^[24]
- **Plating:** Place the sterilized tissue pieces onto Potato Dextrose Agar (PDA) medium amended with antibiotics (e.g., neomycin and streptomycin) to inhibit bacterial growth.^[24]
- **Incubation:** Incubate the plates at 25°C for 3-5 days.^[24]

- **Purification:** Exserohilum will grow out from the tissue. To obtain a pure culture, perform a single-spore isolation. Transfer a single conidium to a fresh PDA plate and incubate until a new colony forms.[\[25\]](#)
- **Long-term Storage:** Cultures can be maintained on PDA slants at 4°C or stored on filter paper at 4°C for long-term preservation.[\[24\]](#)

Inoculum Preparation and Plant Inoculation

Method 1: Spore Suspension Spray

- **Spore Harvesting:** Grow the fungus on PDA or V8 agar for 10-15 days to encourage sporulation.[\[5\]](#)[\[24\]](#) Flood the plates with sterile distilled water containing a surfactant (e.g., 0.01-0.05% Tween 20 or Tween 80) to aid in spore release.[\[5\]](#)[\[7\]](#) Gently scrape the surface with a sterile cell scraper or glass rod.
- **Spore Concentration Adjustment:** Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments. Determine the spore concentration using a hemocytometer. Adjust the concentration to the desired level (e.g., 1×10^4 to 1×10^6 conidia/mL) with sterile distilled water containing the surfactant.[\[5\]](#)[\[7\]](#)[\[26\]](#)
- **Inoculation:** Spray the spore suspension evenly onto the leaves of young plants (e.g., maize at the six-leaf stage) until runoff.[\[5\]](#)[\[23\]](#) Control plants should be sprayed with the surfactant solution only.
- **Incubation:** Place the inoculated plants in a humidity chamber (or cover with plastic bags) for 24-48 hours at 22-25°C with high humidity (>95%) to facilitate infection.[\[5\]](#)[\[20\]](#) Afterwards, transfer them to a greenhouse with conditions conducive to disease development.

Method 2: Whorl Inoculation with Colonized Grains

- **Inoculum Production:** Inoculate autoclaved sorghum grains with the Exserohilum turcicum isolate in a flask. Incubate at room temperature for 5 days, shaking periodically to ensure even colonization.[\[12\]](#)
- **Inoculation:** Place a few (e.g., 2-3) colonized sorghum grains into the whorl of 21-day-old maize plants.[\[12\]](#)[\[14\]](#)

- Incubation: Cover the plants with nylon bags for 48 hours to maintain high humidity.[\[12\]](#)

Disease Severity Assessment

- Timing: Begin disease assessment 7-14 days post-inoculation, and continue at regular intervals (e.g., weekly) to track disease progression.
- Rating Scale: Use a standardized disease rating scale (see Table 1) to score the severity of symptoms on each plant. This is typically based on the percentage of leaf area affected by lesions.[\[1\]](#)[\[12\]](#)
- Data Analysis: Calculate the average disease severity score for each treatment or genotype. The Area Under the Disease Progress Curve (AUDPC) can also be calculated to integrate disease severity over time.

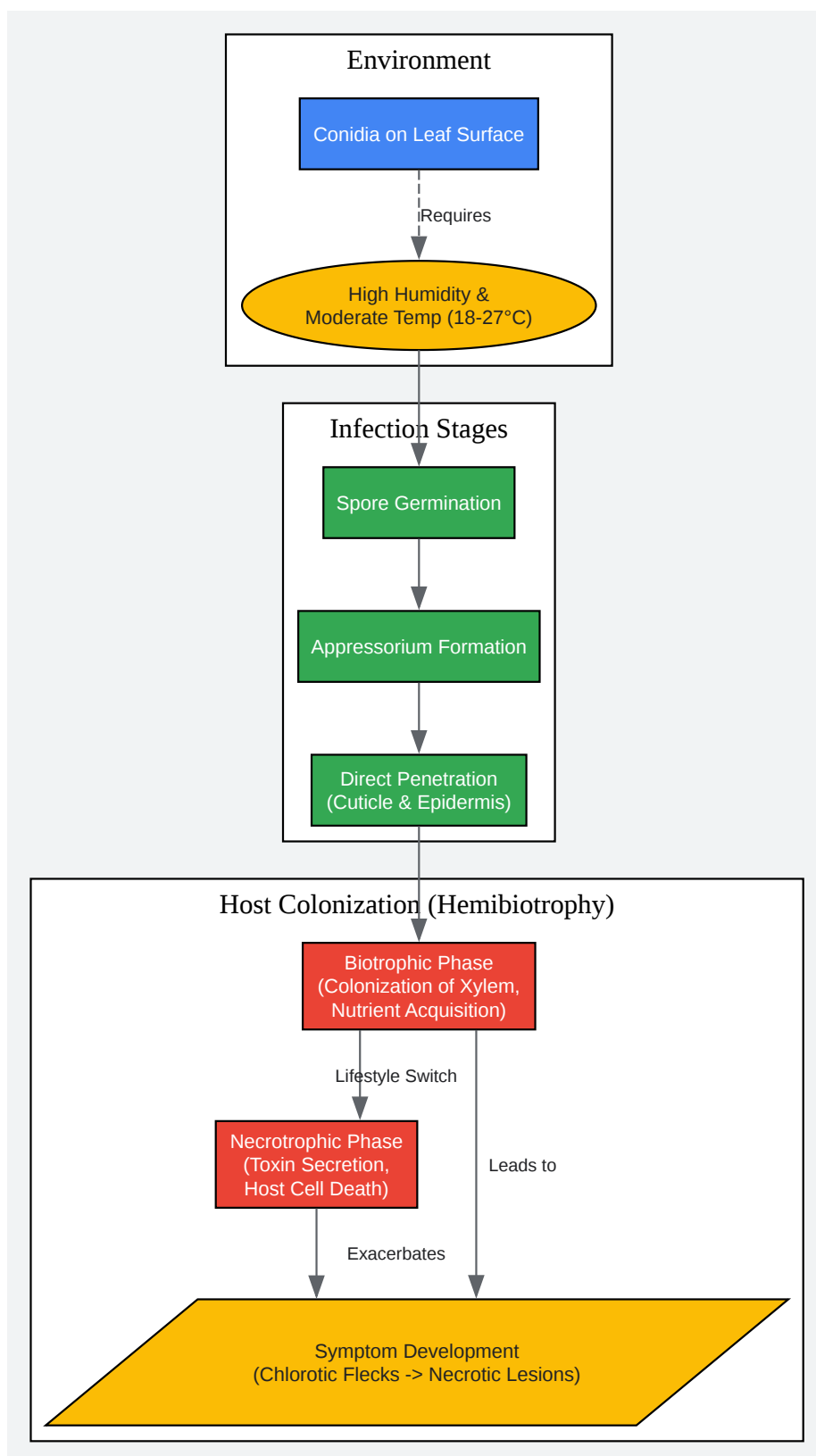
Molecular Detection of Exserohilum in Plant Tissue

- DNA Extraction from Infected Leaves:
 - Excise a small piece of leaf tissue (e.g., 1x1 cm) from a lesion.[\[25\]](#)
 - Grind the tissue to a fine powder in liquid nitrogen.
 - Extract total genomic DNA using a CTAB (cetyltrimethylammonium bromide) method or a commercial plant DNA extraction kit.[\[25\]](#)
- DNA Extraction from Fungal Culture:
 - Scrape mycelia from a 10-day-old PDA culture.[\[25\]](#)
 - Extract genomic DNA using a modified CTAB method or a fungal DNA extraction kit.[\[25\]](#)
- PCR Amplification:
 - Use species-specific primers for *E. turcicum* or *E. rostratum* targeting regions like the Internal Transcribed Spacer (ITS).[\[25\]](#)[\[27\]](#)

- Perform PCR with appropriate cycling conditions (e.g., initial denaturation at 94°C for 3 min; 40 cycles of 94°C for 1 min, 62.5°C for 1 min, 72°C for 2 min; final extension at 72°C for 5 min).[25]
- Visualization: Analyze the PCR products by electrophoresis on an agarose gel stained with an intercalating dye.[25]
- Quantitative PCR (qPCR): For quantifying fungal biomass, use qPCR with primers for a fungal-specific gene (e.g., *cpr1*) and a host reference gene (e.g., *gst3*) for normalization.[16]

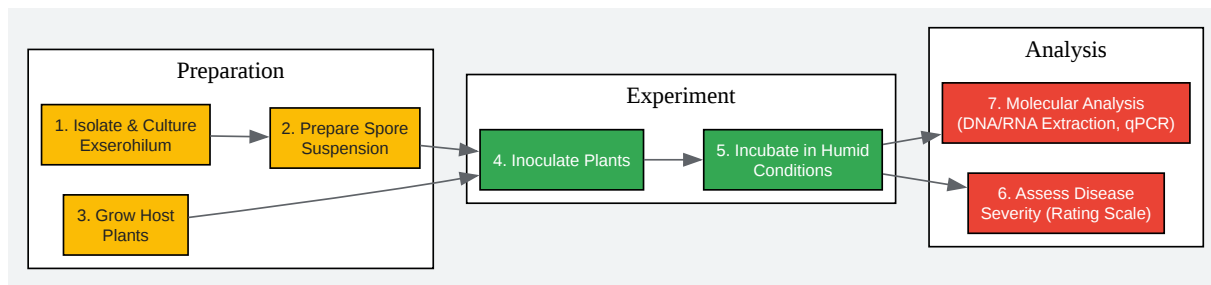
Visualizations of Pathways and Workflows

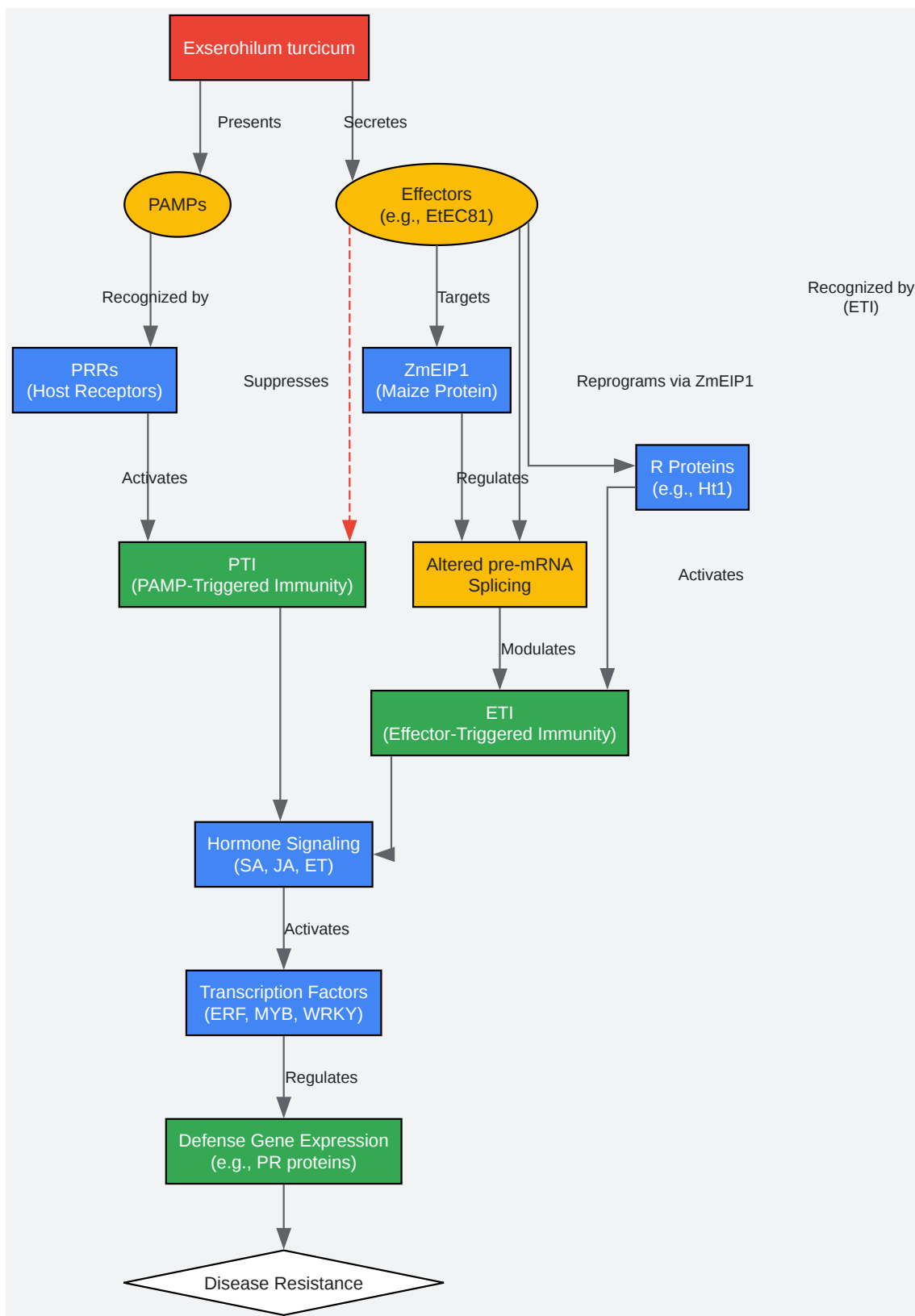
Diagrams of Signaling Pathways and Experimental Workflows



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Caption: General infection process of *Exserohilum* on a plant host.





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References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Frontiers | Time-Course RNAseq Reveals Exserohilum turcicum Effectors and Pathogenicity Determinants [frontiersin.org]
- 3. Exserohilum | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 4. researchtrend.net [researchtrend.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Comparative transcriptome analysis highlights resistance regulatory networks of maize in response to Exserohilum turcicum infection at the early stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exserohilum rostratum: Characterization of a Cross-Kingdom Pathogen of Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Maize Ethylene Response Factor ZmERF061 Is Required for Resistance to Exserohilum turcicum [frontiersin.org]
- 9. The Exserohilum turcicum effector EtEC81 reprograms alternative splicing in maize and activates immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Frontiers | Differential Regulation of Maize and Sorghum Orthologs in Response to the Fungal Pathogen Exserohilum turcicum [frontiersin.org]
- 12. Identification of early and extra-early maturing tropical maize inbred lines resistant to Exserohilum turcicum in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Exserohilum turcicum (Passerini) Leonard and Suggs: Race Population Distribution in Bihar, India [mdpi.com]
- 16. repository.up.ac.za [repository.up.ac.za]

- 17. researchgate.net [researchgate.net]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. Maize Ethylene Response Factor ZmERF061 Is Required for Resistance to Exserohilum turcicum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isolation and characterization of Exserohilum turcicum, and its in vitro inhibition by volatile organic compounds produced by rhizobacteria [scielo.org.mx]
- 25. kasetsartjournal.ku.ac.th [kasetsartjournal.ku.ac.th]
- 26. Large-scale Maize Seedling Infection with Exserohilum turcicum in the Greenhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apsjournals.apsnet.org [apsjournals.apsnet.org]
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